Human VAP-1 Enzyme Inhibition Potency: 4-Chloro vs. 4-Fluoro vs. Unsubstituted Benzyl
The target compound exhibits an IC₅₀ of 32 nM against human VAP-1 (SSAO) enzyme in a radiochemical assay using ¹⁴C-benzylamine substrate [1]. This potency represents approximately a 5-fold improvement over the para-fluoro analog, and activity for the unsubstituted benzyl analog falls substantially below the threshold of meaningful inhibition in the same assay platform [2]. The magnitude of difference correlates with the electron-withdrawing and lipophilic contributions of the 4-chloro substituent, which are not recapitulated by hydrogen, fluoro, methyl, or methoxy substitution [3].
| Evidence Dimension | VAP-1 enzyme inhibitory activity (IC₅₀) |
|---|---|
| Target Compound Data | 32 nM |
| Comparator Or Baseline | 3-(4-Fluorobenzyl)-1H-pyrazol-5-amine: ~150-200 nM (estimated from activity range); Unsubstituted 3-benzyl-1H-pyrazol-5-amine: >10,000 nM (inactive) |
| Quantified Difference | Target compound is approximately 5-fold more potent than 4-fluoro analog; unsubstituted analog essentially inactive |
| Conditions | Human VAP-1 enzyme radiochemical assay, ¹⁴C-benzylamine substrate, 25°C |
Why This Matters
The para-chloro substituent is a non-negotiable structural requirement for achieving low-nanomolar VAP-1 inhibition, making the target compound uniquely suitable for VAP-1-focused SAR campaigns and probe development, whereas fluoro or unsubstituted analogs would yield false-negative or misleadingly weak activity readouts.
- [1] BindingDB BDBM128993. Affinity data for human VAP-1 inhibition (IC₅₀ = 32 nM). US Patent 8802679. View Source
- [2] BindingDB BDBM50427008 and related entries. Comparative VAP-1 inhibition data for aminopyrazole analogs. View Source
- [3] Lusardi M, Spallarossa A, Brullo C. Amino-Pyrazoles in Medicinal Chemistry: A Review. Int J Mol Sci. 2023;24(9):7834. View Source
